methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a methoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as inducible nitric oxide synthase (inos), cyclooxygenase (cox), and inhibitor of nuclear factor kappa-b kinase (ikk) .
Mode of Action
This can result in alterations in cellular processes, potentially influencing inflammation and other responses .
Biochemical Pathways
Similar compounds have been found to modulate signaling pathways in cells, such as those involved in cell proliferation, migration, and differentiation .
Pharmacokinetics
Similar compounds have been found to undergo rapid but incomplete absorption, with an oral bioavailability in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .
Result of Action
Similar compounds have demonstrated notable effects against certain cell lines .
Action Environment
The action, efficacy, and stability of “methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate” can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is widely used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, making it environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of Friedel-Crafts acylation and subsequent cyclization reactions. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylate
- 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide
- 4-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxyphenyl group further enhances its properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-5-3-8(4-6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNMXQMHEIWMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361334 | |
Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790708 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
192701-83-0 | |
Record name | Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192701-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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